![molecular formula C15H16N2O2S B5762883 N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, also known as CTB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. CTB is a small molecule that is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its ability to bind to gangliosides, which are complex molecules found on the surface of neurons. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a high affinity for specific types of gangliosides, which allows it to selectively label neurons in the brain. Once N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide binds to gangliosides, it is internalized by the neuron and transported along the axon to the cell body. This process allows researchers to trace the connections between different neurons in the brain.
Biochemical and Physiological Effects:
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various biochemical and physiological effects. In addition to its ability to label neurons in the brain, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to have anti-inflammatory properties. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have antioxidant properties, which can help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its ability to selectively label neurons in the brain. This allows researchers to study the connections between different brain regions and gain a better understanding of brain function. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively small molecule, which allows it to penetrate the blood-brain barrier and label neurons in the brain. However, there are also limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments. One limitation is that N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is not a specific marker for neurons, as it can also label other cell types such as glial cells. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has a relatively short half-life in vivo, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research involving N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. One area of research is the development of new fluorescent tracers that are more specific and selective than N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. Additionally, researchers are interested in using N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, researchers are exploring the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in combination with other imaging techniques such as MRI and PET to gain a more comprehensive understanding of brain function.
Conclusion:
In conclusion, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, or N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide, is a chemical compound that has various applications in scientific research. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is synthesized through a multi-step process and has been found to selectively label neurons in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has anti-inflammatory and antioxidant properties and has potential applications in the study of neurodegenerative diseases. While there are limitations to the use of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide in lab experiments, it remains a valuable tool for studying brain function and has several future directions for research.
Métodos De Síntesis
The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 4-(phenoxymethyl)-2-bromo-1,3-thiazole with cyclobutanecarboxylic acid. This reaction yields the intermediate product, which is then treated with triethylamine to produce the final product, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide. The synthesis of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been found to have various applications in scientific research. One of the most significant applications of N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide is its use as a fluorescent tracer for neuronal pathways in the brain. N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been shown to selectively label neurons in specific regions of the brain, allowing researchers to study the connections between different brain regions. Additionally, N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide has been used as a tool for studying the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(11-5-4-6-11)17-15-16-12(10-20-15)9-19-13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXMBFJVGALVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CS2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
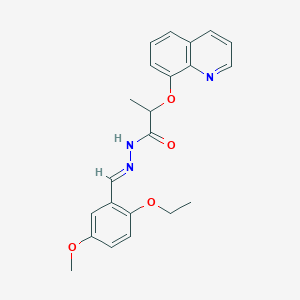
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
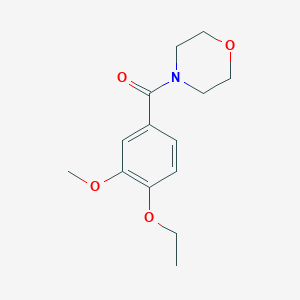
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
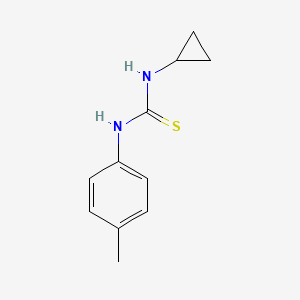
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)


![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
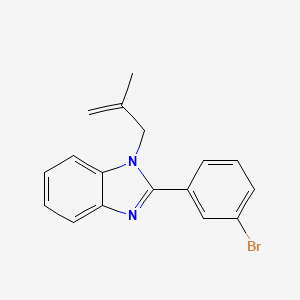
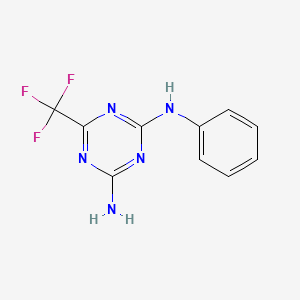
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)